TRPV1 Antagonist Potency: Direct Comparison with LASSBio‑1135 and Mavatrep
In a functional TRPV1 antagonist assay measuring inhibition of pH‑induced (pH 6.0–6.3) activity in CHOK1 cells, 1‑Cycloheptyl‑1H‑imidazole exhibited an IC₅₀ of 1990 nM [1]. By comparison, the imidazole‑based TRPV1 antagonist LASSBio‑1135 shows an IC₅₀ of 580 nM in similar capsaicin‑induced calcium influx assays [2], while the highly optimized benzo[d]imidazole Mavatrep demonstrates an IC₅₀ of 4.6 nM [3].
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 1990 nM |
| Comparator Or Baseline | LASSBio‑1135 (IC₅₀ = 580 nM); Mavatrep (IC₅₀ = 4.6 nM) |
| Quantified Difference | 3.4‑fold less potent than LASSBio‑1135; 433‑fold less potent than Mavatrep |
| Conditions | Human TRPV1 expressed in CHOK1 cells, pH 6.0–6.3 activation, FLIPR assay |
Why This Matters
The quantitative potency difference defines 1‑Cycloheptyl‑1H‑imidazole as a low‑potency TRPV1 antagonist, making it a suitable negative control or reference compound for SAR studies rather than a lead candidate.
- [1] BindingDB. Monomer ID 50385656. Antagonist activity at human TRPV1 expressed in CHOK1 cells. Accessed 2025. View Source
- [2] LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain. PLoS One. 2014; 9(6): e99591. View Source
- [3] Parsons, W. H. et al. Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep). J. Med. Chem. 2015, 58 (7), 2946–2957. View Source
